3,4-Dibromodiphenyl ether

Descripción general

Descripción

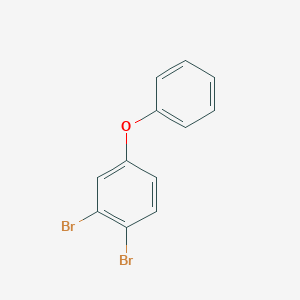

3,4-Dibromodiphenyl ether is an organic compound with the molecular formula C₁₂H₈Br₂O. It is a brominated derivative of diphenyl ether, characterized by the presence of two bromine atoms attached to the benzene rings. This compound is of significant interest due to its applications in various fields, including environmental science and industrial chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromodiphenyl ether typically involves the bromination of diphenyl ether. One common method includes the reaction of diphenyl ether with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 4 positions on the benzene rings.

Industrial Production Methods: Industrial production of this compound often employs a continuous flow process where diphenyl ether is reacted with bromine gas in a solvent such as dichloroethane. The reaction is conducted at elevated temperatures and pressures to achieve high yields and purity. The product is then purified through distillation or recrystallization.

Análisis De Reacciones Químicas

Types of Reactions: 3,4-Dibromodiphenyl ether undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: Reduction of the bromine atoms can lead to the formation of diphenyl ether or partially brominated derivatives.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Major Products:

Substitution: Formation of phenolic compounds or other substituted ethers.

Oxidation: Production of quinones or brominated quinones.

Reduction: Formation of diphenyl ether or partially brominated diphenyl ethers.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

DBDPE has the molecular formula C₁₂H₈Br₂O and is categorized under polybrominated diphenyl ethers (PBDEs). Its structure consists of two bromine atoms attached to a diphenyl ether framework. This unique arrangement influences its chemical reactivity and biological effects.

Chemistry

- Model Compound for Flame Retardants : DBDPE is utilized as a model compound to study the behavior of brominated flame retardants (BFRs) in various chemical processes. Researchers investigate its thermal stability, reactivity, and degradation pathways to better understand the environmental impacts of BFRs.

- Debromination Studies : Recent studies have focused on the reductive debromination of DBDPE using nanoscale zero-valent iron (nZVI). This process aims to elucidate the mechanisms by which DBDPE can be transformed into less harmful compounds, providing insights into environmental remediation strategies .

Biology

- Toxicological Assessments : DBDPE has been studied for its potential toxicity and endocrine-disrupting properties. Research indicates that exposure to DBDPE may lead to neurodevelopmental toxicity in mammals, raising concerns about its use in consumer products.

- Bioaccumulation Studies : Investigations into the bioaccumulation of DBDPE in aquatic organisms have revealed its persistence in biological systems, prompting further research into its ecological impact.

Environmental Science

- Environmental Persistence : The compound's resistance to degradation makes it a subject of study for understanding long-term environmental pollution. Its degradation pathways are critical for assessing the risks associated with PBDE contamination .

- Microbial Degradation : Certain bacterial strains, such as Cupriavidus sp., have shown the ability to degrade DBDPE through specific enzymatic pathways. This highlights the potential for bioremediation strategies using microbial communities.

Debromination Mechanisms

A case study examined the effectiveness of nZVI in debrominating DBDPE. The results indicated that:

- The meta-bromine position was more susceptible to debromination compared to ortho and para positions.

- Complete debromination was achieved within six days under controlled laboratory conditions, leading to the formation of phenol and other less harmful byproducts .

Toxicological Impact Assessment

Another study assessed the neurodevelopmental effects of DBDPE exposure on laboratory animals:

- Results showed significant alterations in behavior and cognitive functions among exposed subjects compared to controls.

- These findings underscore the need for regulatory scrutiny regarding the use of DBDPE in consumer products.

Mecanismo De Acción

The mechanism of action of 3,4-Dibromodiphenyl ether involves its interaction with various molecular targets and pathways. In environmental degradation studies, it has been shown to undergo biodegradation by specific bacterial strains. The degradation pathway involves initial oxidation followed by cleavage of the ether bond, leading to the formation of less brominated and more biodegradable products.

Comparación Con Compuestos Similares

- 4,4’-Dibromodiphenyl ether

- 2,4-Dibromodiphenyl ether

- 2,2’,4,4’-Tetrabromodiphenyl ether

Comparison: 3,4-Dibromodiphenyl ether is unique due to its specific bromination pattern, which influences its chemical reactivity and environmental behavior. Compared to 4,4’-Dibromodiphenyl ether, it has different substitution positions, leading to variations in its physical and chemical properties. The presence of bromine atoms at the 3 and 4 positions makes it more reactive in certain substitution and oxidation reactions compared to its isomers.

Actividad Biológica

3,4-Dibromodiphenyl ether (3,4-DBDE) is a polybrominated diphenyl ether that has garnered attention due to its potential biological activity and environmental persistence. This article explores the biological interactions, toxicity, and environmental implications of 3,4-DBDE, drawing on various studies and data sources.

Chemical Structure and Properties

3,4-DBDE has the molecular formula and is characterized by two bromine atoms at the 3 and 4 positions of the diphenyl ether structure. This specific bromination pattern influences its chemical reactivity and biological interactions.

Toxicity and Bioaccumulation

Research indicates that 3,4-DBDE exhibits toxic properties similar to other polybrominated diphenyl ethers (PBDEs). These compounds are known for their persistence in the environment, resistance to degradation, and potential for bioaccumulation in living organisms. Studies have shown that PBDEs can disrupt endocrine functions, particularly affecting thyroid hormone levels and potentially leading to neurotoxic effects in wildlife and humans .

Interaction with Hormonal Systems

A study focused on the affinity of PBDEs for thyroid hormone receptors suggests that compounds like 3,4-DBDE may act as thyroid hormone-like agents. Hydroxylated derivatives of PBDEs have demonstrated significant inhibitory effects on the binding of triiodothyronine (T3) to thyroid receptors . This interaction raises concerns about the potential for hormonal disruption due to exposure to 3,4-DBDE.

Persistence and Mobility

3,4-DBDE tends to bind strongly to soil and sediment particles, which limits its mobility but increases its potential for atmospheric transport when associated with particulate matter. The compound can undergo photolytic debromination when exposed to UV light, leading to the formation of less brominated products that may have different biological activities .

Case Studies

- Debromination Mechanisms : A theoretical study investigated the reductive debromination of various PBDE congeners using nanoscale zero-valent iron (nZVI). The study provided insights into the preferred debromination pathways of PBDEs, including 3,4-DBDE. The results indicated that meta-bromine positions were more susceptible to debromination compared to ortho or para positions .

- Environmental Impact Assessments : Various assessments have highlighted the presence of PBDEs in environmental samples such as sediments and biota. Monitoring programs have detected these compounds in human breast milk and blood, underscoring their widespread distribution and potential health risks associated with long-term exposure .

Comparative Analysis with Related Compounds

To better understand the unique properties of 3,4-DBDE, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Bromination Pattern | Unique Features |

|---|---|---|---|

| 4,4'-Dibromodiphenyl ether | Bromines at 4 positions | Higher stability; different reactivity profile | |

| 2,4-Dibromodiphenyl ether | Bromines at 2 and 4 | Distinct environmental behavior | |

| 2,2',4,4'-Tetrabromodiphenyl ether | Bromines at multiple sites | Increased toxicity and bioaccumulation potential |

Propiedades

IUPAC Name |

1,2-dibromo-4-phenoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Br2O/c13-11-7-6-10(8-12(11)14)15-9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUUJFDKVPDCZQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC(=C(C=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40477015 | |

| Record name | 3,4-Dibromodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40477015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189084-59-1 | |

| Record name | 3,4-Dibromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189084591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dibromodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40477015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-DIBROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/362J1P2Y5P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.